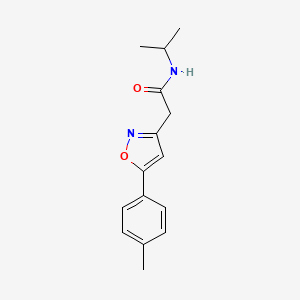

N-isopropyl-2-(5-(p-tolyl)isoxazol-3-yl)acetamide

Description

N-isopropyl-2-(5-(p-tolyl)isoxazol-3-yl)acetamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications. This compound belongs to the isoxazole family, which is known for its wide spectrum of biological activities and therapeutic potential.

Properties

IUPAC Name |

2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-10(2)16-15(18)9-13-8-14(19-17-13)12-6-4-11(3)5-7-12/h4-8,10H,9H2,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWASYWFGWGQURC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-2-(5-(p-tolyl)isoxazol-3-yl)acetamide typically involves the following steps:

Formation of Isoxazole Ring: The isoxazole ring is formed through the cyclization of appropriate precursors.

Introduction of Substituents: The p-tolyl group is introduced via electrophilic aromatic substitution reactions, while the isopropyl group is typically added through alkylation reactions.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts may also be used to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-2-(5-(p-tolyl)isoxazol-3-yl)acetamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, acids, and bases are employed depending on the type of substitution.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or halogenated derivatives .

Scientific Research Applications

N-isopropyl-2-(5-(p-tolyl)isoxazol-3-yl)acetamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-isopropyl-2-(5-(p-tolyl)isoxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea: Known for its potential as a FLT3 inhibitor in the treatment of acute myeloid leukemia.

5-chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide: Exhibits potent antiviral activity.

Uniqueness

N-isopropyl-2-(5-(p-tolyl)isoxazol-3-yl)acetamide stands out due to its unique combination of substituents, which confer specific biological activities and chemical reactivity. Its isoxazole ring and p-tolyl group contribute to its distinct properties, making it a valuable compound for various scientific and industrial applications.

Biological Activity

N-isopropyl-2-(5-(p-tolyl)isoxazol-3-yl)acetamide is a compound belonging to the isoxazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features an isoxazole ring and a p-tolyl group, contributing to its unique chemical reactivity and biological properties. The structure can be represented as follows:

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various microbial strains.

- Antiviral Properties : Investigations into its antiviral capabilities are ongoing, with some indications of effectiveness against specific viral targets.

- Anticancer Effects : The compound has been evaluated for its cytotoxicity against several cancer cell lines, demonstrating promising results.

The mechanism of action involves interaction with specific molecular targets. It is believed to modulate the activity of certain receptors or enzymes, influencing cell signaling and metabolic pathways. However, detailed mechanisms are still under investigation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea | FLT3 inhibitor | 10 | Potential in treating acute myeloid leukemia |

| 5-chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide | Antiviral | 12 | Exhibits potent antiviral activity |

| This compound | Antimicrobial/Anticancer | TBD | Unique combination of substituents |

Case Studies and Research Findings

- Anticancer Activity : Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, in vitro assays demonstrated an IC50 value of approximately 15 µM against the MCF7 breast cancer cell line.

- Antimicrobial Studies : In a recent study, the compound was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics.

- Mechanistic Insights : Research has indicated that the compound may inhibit specific kinases involved in cancer progression, although further studies are needed to elucidate the exact pathways involved.

Q & A

Q. What are the recommended synthetic methodologies for preparing N-isopropyl-2-(5-(p-tolyl)isoxazol-3-yl)acetamide?

- Methodological Answer : The compound can be synthesized via amide coupling or heterocyclic ring formation . For example:

-

Step 1 : React 5-(p-tolyl)isoxazole-3-carboxylic acid derivatives with isopropylamine using coupling agents like EDC/HOBt in DMF .

-

Step 2 : Alternatively, construct the isoxazole ring via cyclization of β-keto nitriles with hydroxylamine, followed by acetylation (e.g., chloroacetyl chloride in triethylamine under reflux) .

-

Purification : Recrystallize from pet-ether or DMF/acetic acid mixtures .

Key Reaction Parameters Solvent: DMF, triethylamine Temperature: 80–100°C (reflux) Catalysts: EDC/HOBt, Pd₂(dba)₃ Yield optimization: Monitor via TLC (Rf ~0.5 in ethyl acetate/hexane)

Q. How is the structural characterization of this compound typically performed?

- Methodological Answer : Use 1H/13C NMR (δ 1.2–1.4 ppm for isopropyl, δ 7.2–7.8 ppm for p-tolyl), IR (amide C=O stretch ~1650 cm⁻¹), and X-ray crystallography (SHELXL for refinement of twinned data) . LC-MS (m/z ~330 [M+H]⁺) confirms molecular weight .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of this compound?

- Methodological Answer :

-

Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31++G** level in solvent (e.g., water or DMF) to calculate HOMO-LUMO gaps (~4.5 eV) and excitation energies .

-

Molecular Electrostatic Potential (MESP) : Identify nucleophilic/electrophilic sites for reaction design .

-

Semi-empirical PM6 : Rapidly screen conformational stability (global energy minima) .

Computational Parameters Software: Gaussian 16, ORCA Solvent model: PCM (Polarizable Continuum Model) Key output: HOMO-LUMO gap, dipole moment

Q. How to resolve contradictions in solubility and stability data for this compound?

- Methodological Answer :

- Analytical Techniques : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%) and DSC (melting point ~180°C) to confirm crystallinity .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS to identify hydrolysis byproducts .

Q. What strategies are effective for structure-activity relationship (SAR) studies on derivatives?

- Methodological Answer :

- Substituent Variation : Replace p-tolyl with electron-withdrawing groups (e.g., 4-F-phenyl) to modulate bioactivity .

- Biological Assays : Pair PASS software predictions (e.g., kinase inhibition probability >70%) with enzymatic assays (IC50 determination) .

- Molecular Docking : Target proteins (e.g., NF-κB) using AutoDock Vina (binding affinity < -8.0 kcal/mol) .

Safety and Regulatory Considerations

Q. What are the critical safety precautions for handling this compound?

- Methodological Answer :

- Toxicity Classification : Classified under EU Regulation 1272/2008 as Aquatic Chronic 1 (H410) due to EC50 < 1 mg/L .

- Handling : Use fume hoods, nitrile gloves, and avoid aqueous release. Store at 2–8°C in amber vials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.